Phorbol

Übersicht

Beschreibung

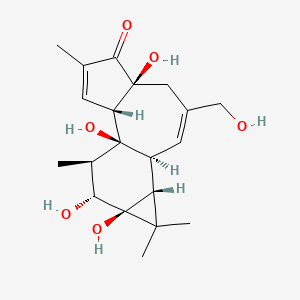

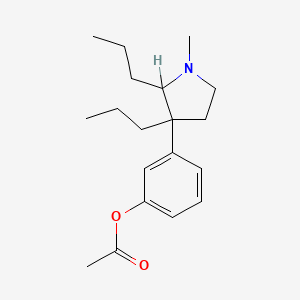

Phorbol ist eine natürliche, pflanzliche organische Verbindung, die zur Tiglian-Familie der Diterpene gehört. Es wurde erstmals 1934 als Hydrolyseprodukt von Crotonöl isoliert, das aus den Samen des Purgierkroton, Croton tiglium, gewonnen wird . Die Struktur von this compound wurde 1967 bestimmt . This compound und seine Ester sind für ihre biologischen Eigenschaften bekannt, insbesondere für ihre Fähigkeit, als Tumorpromotoren durch Aktivierung der Proteinkinase C zu wirken .

Herstellungsmethoden

This compound wird hauptsächlich aus Crotonöl gewonnen, das aus den Samen von Croton tiglium extrahiert wird . Die Herstellung umfasst mehrere Schritte, darunter die Isolierung eines rohen, nicht reizenden Phorboid-Gemisches aus Crotonöl, gefolgt von der Reinigung durch Säulenchromatographie und Kristallisation . Der Prozess ist technisch anspruchsvoll aufgrund der toxischen Natur von Crotonöl und der Variabilität in seinem Phorboid-Profil . Zusätzlich wurden synthetische Wege entwickelt, darunter eine 19-stufige Totalsynthese von enantiomerenreinem this compound .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Phorbolester, die eine signifikante biologische Aktivität haben . Zum Beispiel wird der stärkste Phorbolester, 12-O-Tetradekanoylthis compound-13-acetat, als biomedizinisches Forschungswerkzeug verwendet .

Wissenschaftliche Forschungsanwendungen

This compound und seine Derivate haben zahlreiche wissenschaftliche Forschungsanwendungen. In der Chemie werden sie verwendet, um die Zellfunktion zu studieren und die entzündungshemmende Aktivität zu bewerten . In der Biologie werden Phorbolester verwendet, um die Mechanismen der Tumorpromotion und Plättchenaggregation zu untersuchen . In der Medizin werden this compound-Derivate auf ihr Potenzial als Immuntherapie-, Antiviral- und Antikrebsmittel untersucht . Industriell werden Phorbolester bei der Produktion von Biodiesel und als erneuerbare Ölquelle verwendet .

Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch die Aktivierung der Proteinkinase C (PKC) aus . Die Ester von this compound binden an PKC in ähnlicher Weise wie sein natürlicher Ligand, Diacylglycerol, was zur Aktivierung der Kinase führt . Diese Aktivierung löst eine Kaskade biochemischer Ereignisse aus, die zu Tumorpromotion, Plättchenaggregation und anderen biologischen Wirkungen führen .

Wissenschaftliche Forschungsanwendungen

Phorbol and its derivatives have numerous scientific research applications. In chemistry, they are used to study cell function and evaluate anti-inflammatory activity . In biology, this compound esters are used to investigate the mechanisms of tumor promotion and platelet aggregation . In medicine, this compound derivatives are being explored for their potential as immunotherapy, antiviral, and anticancer drugs . Industrially, this compound esters are used in the production of biodiesel and as a renewable oil source .

Wirkmechanismus

Target of Action

Phorbol primarily interacts with protein kinase C (PKC), although it can interact with other phospholipid membrane receptors . PKC is a key component in biological pathways controlling cell growth and differentiation . It’s also suggested that this compound esters have different primary target sites (receptors) and provide further evidence that the fibroblast target may be homologous to that involved in promotion .

Mode of Action

This compound derivatives work by binding to PKC in a similar way to its natural ligand, diacylglycerol, and activate the kinase . This interaction with PKC leads to a variety of cellular changes. For instance, this compound esters can directly interact with RasGRP with nanomolar affinity, promote the EF activity, and thereby activate Ras signaling in T cells .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to increase Wnt signaling by activating macropinocytosis and membrane trafficking . This compound esters and neurotransmitter release are more than just protein kinase C. They suggest that resiniferatoxin and this compound 12-myristate 13-acetate have different primary target sites (receptors) and provide further evidence that the fibroblast target may be homologous to that involved in promotion . This compound esters can induce or inhibit terminal differentiation in a variety of cell systems, with specificity for particular cell lineages .

Pharmacokinetics

It is known that this compound is a natural, plant-derived organic compound and is soluble in most polar organic solvents, as well as in water . This suggests that it could potentially be absorbed and distributed in the body, metabolized, and then excreted, but more research is needed to fully understand these properties .

Result of Action

The main results of this compound exposure are tumor promotion and inflammatory response. This compound esters are capable of inducing a broad range of cellular effects, including the maturation/differentiation of hematopoietic cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The presence of this compound esters in jatropha kernel meal were assessed and found to have potential risks for human and animal health

Biochemische Analyse

Biochemical Properties

Phorbol plays a crucial role in biochemical reactions by mimicking diacylglycerols, which are glycerol derivatives where two hydroxyl groups have reacted with fatty acids to form esters . This compound esters, such as TPA, interact with protein kinase C (PKC), a family of enzymes that play key roles in several cellular processes . The binding of this compound esters to PKC activates the enzyme, leading to various downstream effects, including changes in gene expression and cellular metabolism . This compound also interacts with other phospholipid membrane receptors, further influencing cellular signaling pathways .

Cellular Effects

This compound has a broad range of effects on various cell types and cellular processes. It influences cell function by activating PKC, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For example, this compound esters can induce the differentiation of hematopoietic cell lines and sensitize acute myeloid leukemia (AML) cells to apoptosis . Additionally, this compound esters have been shown to modulate multiple cellular signaling pathways, including those involved in tumor promotion and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PKC. This compound esters bind to PKC in a manner similar to its natural ligand, diacylglycerol, leading to the activation of the kinase . This activation results in the phosphorylation of various substrates, which can alter gene expression and cellular functions . This compound esters also interact with other phospholipid membrane receptors, further influencing cellular signaling pathways . The activation of PKC by this compound esters is a key step in their ability to promote tumor growth and other biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound esters, such as TPA, have been shown to induce phenotypic alterations in cells, including changes in morphology, immunophenotype, and function . These effects can be observed for several hours after the administration of this compound esters . Additionally, the stability and degradation of this compound in laboratory settings can influence its long-term effects on cellular function . For example, the half-life of this compound esters can vary depending on the temperature and other environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound esters can induce cellular differentiation and other beneficial effects . At high doses, this compound esters can be toxic and cause adverse effects . For example, the median lethal dose (LD50) of this compound esters for male mice is about 27 mg/kg, with symptoms including hemorrhage and congestion of pulmonary blood vessels . The toxicity of this compound esters limits their use in animal feed and other applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulated by PKC . When this compound esters bind to PKC, they activate cell proliferation pathways, which can promote tumor growth . This compound esters also influence the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in various cellular processes, including gene expression and metabolism . Additionally, this compound esters can affect the pentose phosphate pathway, which is necessary for the production of NADPH and other metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . For example, this compound esters can stimulate the translocation of glucose transporters to the plasma membrane, enhancing glucose uptake in cells . The distribution of this compound esters can vary depending on the cell type and other factors . In adipocytes, this compound esters can mimic the effects of insulin on glucose transport and lipogenesis .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound esters primarily localize to intracellular membranes, where they interact with PKC and other receptors . The localization of this compound esters can influence the translocation of PKC and other proteins to specific subcellular compartments . For example, the translocation of PKC to the plasma membrane is essential for its activation and subsequent cellular effects . The specific binding of this compound esters to particulate preparations from mouse brain has also been characterized, highlighting their subcellular distribution .

Vorbereitungsmethoden

Phorbol is primarily obtained from croton oil, which is extracted from the seeds of Croton tiglium . The preparation involves several steps, including the isolation of a crude non-irritant phorboid mixture from croton oil, followed by purification through gravity column chromatography and crystallization . The process is technically challenging due to the toxic nature of croton oil and the variability in its phorboid profile . Additionally, synthetic routes have been developed, including a 19-step total synthesis of enantiopure this compound .

Analyse Chemischer Reaktionen

Phorbol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are this compound esters, which have significant biological activity . For example, the most potent this compound ester, 12-O-tetradecanoylthis compound-13-acetate, is used as a biomedical research tool .

Vergleich Mit ähnlichen Verbindungen

Phorbol ist einzigartig unter den Tiglianen der Diterpene aufgrund seiner starken biologischen Aktivität . Ähnliche Verbindungen umfassen andere Phorbolester wie 12-O-Tetradekanoylthis compound-13-acetat und 13-Oxo-14-Isopropenylthis compound . Diese Verbindungen haben ähnliche Strukturen und biologische Aktivitäten, unterscheiden sich jedoch in ihrer Potenz und ihren spezifischen Anwendungen .

Eigenschaften

IUPAC Name |

(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVLYPPODPLXMB-UBTYZVCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021155 | |

| Record name | Phorbol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorbol is a white solid. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Quite soluble (NTP, 1992), Quite soluble in polar solvents, including water, In ethanol, 50 mg/mL, Soluble in acetone, Soluble in dimethyl sulfoxide (DMSO) | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density of solvated phorbol: 1.2 g/cu cm, where solvated phorbol contains one phorbol molecule and one ethanol molecule. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Anhydrous crystals; two forms of solvated crystals from ethyl acetate; solvated crystals from methanol or ethanol, Powder, solid | |

CAS No. |

17673-25-5, 26241-63-4 | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4?-Phorbol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUZ76S9127 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

482 to 484 °F (solvent-free) (decomposes) (NTP, 1992), 250-251 °C (decomposition), Solvated crystals from ethyl acetate: MP = 162-163 °C and 233-234 °C; solvated crystals from methanol or ethanol: MP: 249-250 °C | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)